(2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound featuring a biphenyl core substituted with a methyl group, a trifluoromethyl group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through selective halogenation and subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve Lewis acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)amine
- (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine
Comparison:
- Uniqueness: The presence of the methanamine group in (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine distinguishes it from similar compounds, providing unique reactivity and potential applications.
- Properties: The trifluoromethyl group imparts significant electronegativity and lipophilicity, which can influence the compound’s chemical and biological behavior.
This detailed overview provides a comprehensive understanding of (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[3-(2-methylphenyl)-5-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c1-10-4-2-3-5-14(10)12-6-11(9-19)7-13(8-12)15(16,17)18/h2-8H,9,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGMZBFALTWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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